RB-005
Description
Properties
Molecular Formula |
C21H35NO |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-[2-(4-octylphenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-16-22-17-14-21(23)15-18-22/h9-12,21,23H,2-8,13-18H2,1H3 |
InChI Key |
PXLXLCZHGHRZAO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis of RB-005 Binding to Sphingosine Kinase 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of RB-005, a selective inhibitor, to Sphingosine (B13886) Kinase 1 (SK1). SK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule implicated in cancer progression, inflammation, and other proliferative diseases. Understanding the precise mechanism of inhibition at a molecular level is paramount for the development of next-generation therapeutics targeting this pathway.
Quantitative Analysis of this compound Interaction with SK1
This compound has been identified as a potent and selective inhibitor of SK1. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 3.6 µM | Human | [1][2] |
| Selectivity | ~15-fold over SK2 | Not Specified | [2] |
| Mechanism of Action | Competitive Inhibition, Induction of Proteasomal Degradation | Human Pulmonary Arterial Smooth Muscle Cells | [1][3] |
Elucidating the Binding Interaction: A Structural Perspective
While a co-crystal structure of this compound bound to SK1 is not publicly available, molecular docking studies and structure-activity relationship (SAR) analyses of this compound and its analogs provide significant insights into its binding mode. This compound, being a sphingosine analog, is predicted to occupy the sphingosine-binding pocket of SK1.[4]
Molecular modeling suggests that the n-octylphenyl group of this compound likely inserts into the hydrophobic lipid-binding channel of SK1. The piperidine (B6355638) ring and its hydroxyl group are crucial for its interaction with key residues within the active site. For a similar compound, molecular docking studies have highlighted the importance of hydrogen bonding interactions with aspartate residues, specifically Asp81 and Asp178, in the SK1 active site.[4] It is highly probable that the hydroxyl group and the nitrogen atom of the piperidine ring of this compound form similar critical hydrogen bonds, anchoring the inhibitor within the binding pocket and preventing the binding of the natural substrate, sphingosine.
SK1 Signaling Pathway and Inhibition by this compound
SK1 plays a pivotal role in the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramide and pro-survival S1P. By inhibiting SK1, this compound disrupts this balance, leading to a decrease in S1P levels and a potential increase in ceramide, ultimately promoting apoptosis in cancer cells.[5] Furthermore, this compound has been shown to induce the proteasomal degradation of SK1, providing a secondary mechanism for reducing the cellular levels of the active enzyme.[1]
References
RB-005: A Selective Chemical Probe for Interrogating Sphingolipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RB-005, a selective chemical probe for the study of sphingolipid metabolism. This compound is a potent inhibitor of Sphingosine (B13886) Kinase 1 (SK1), a critical enzyme that catalyzes the phosphorylation of sphingosine to form the bioactive lipid mediator, sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Dysregulation of this balance is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a valuable tool for dissecting the roles of SK1 and the sphingolipid rheostat in these pathological processes.
Quantitative Data for this compound
The following tables summarize the key quantitative data for the chemical probe this compound, providing insights into its potency, selectivity, and cellular effects.
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 3.6 µM | Human Sphingosine Kinase 1 (SK1) | [1][2][3] |
| Selectivity | ~15-fold selective for SK1 over SK2 | Human Sphingosine Kinase 1 vs. 2 | [4] |
Table 1: In Vitro Enzymatic Activity of this compound. This table details the half-maximal inhibitory concentration (IC₅₀) and selectivity of this compound against its primary target, Sphingosine Kinase 1.
| Cell Line | Assay | Endpoint | Result | Reference |
| HT29 (Human Colorectal Cancer) | MTT Assay | Cell Viability | Dose-dependent decrease | [4] |
| HCT116 (Human Colorectal Cancer) | MTT Assay | Cell Viability | Dose-dependent decrease | [4] |
| HT29 | LC/MS | S1P Levels | Strikingly decreased | [4] |
| HT29 | LC/MS | Ceramide Levels | Increased | [4] |
| Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Western Blot | SK1 Protein Level | Reduced (induces proteasomal degradation) | [5] |
Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines, including its impact on cell viability and the intracellular levels of key sphingolipids.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are intended to serve as a guide for researchers looking to utilize this compound in their own studies.
Sphingosine Kinase 1 (SK1) Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the inhibitory activity of this compound on SK1.
Materials:
-
Recombinant human SK1
-
Sphingosine
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the following components in order:
-
Assay buffer
-
Sphingosine (final concentration, e.g., 3 µM)
-
This compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%)
-
Recombinant human SK1 (e.g., 10-20 ng)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [γ-³³P]ATP (final concentration, e.g., 250 µM; specific activity, e.g., 0.5-1 µCi/nmol).
-
Incubate the reaction at 37°C for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an appropriate stop solution (e.g., 1% Triton X-100 in 50 mM EDTA).
-
Transfer the reaction mixture to a phosphocellulose filter paper or use a scintillation proximity assay (SPA) plate.
-
Wash the filter paper or SPA plate extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of ³³P-labeled sphingosine-1-phosphate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of SK1 Degradation
This protocol details the procedure for assessing the effect of this compound on the protein levels of SK1 via Western blotting.
Materials:
-
Cell line of interest (e.g., human pulmonary arterial smooth muscle cells)
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SK1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours). Include a vehicle control and a positive control for proteasomal inhibition (pre-treatment with MG132 for 30-60 minutes before adding this compound).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SK1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SK1 protein levels.
Quantification of Intracellular Sphingosine-1-Phosphate (S1P) and Ceramide by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of S1P and ceramide from cultured cells treated with this compound.
Materials:
-
Cultured cells treated with this compound
-
Internal standards for S1P and ceramide (e.g., C17-S1P and C17-ceramide)
-
Extraction solvent (e.g., methanol (B129727), chloroform (B151607), water)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells and count them to ensure equal cell numbers for each sample.
-
Spike the cell pellets with the internal standards.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as the Bligh-Dyer method (chloroform:methanol:water).
-
Briefly, add methanol and then chloroform to the cell pellet, vortex, and then add water and chloroform to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/methanol with formic acid to separate the different lipid species.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify S1P and different ceramide species based on their specific precursor and product ion transitions.
-
-
Data Analysis:
-
Quantify the amount of each lipid species by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.
-
Normalize the lipid levels to the cell number or protein content.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the use of this compound as a chemical probe for sphingolipid metabolism.
Caption: The Sphingolipid Metabolism Pathway highlighting the central role of ceramide and the inhibitory action of this compound on Sphingosine Kinase (SK1).
Caption: Experimental workflow for determining the inhibitory effect of this compound on Sphingosine Kinase 1 (SK1) activity.
Caption: The Sphingolipid Rheostat, illustrating the balance between pro-apoptotic ceramide and pro-survival S1P, which determines cell fate.
References
Methodological & Application
Application Notes and Protocols for RB-005 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-005 is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway.[1] SK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and inflammation. Dysregulation of the SK1/S1P pathway is implicated in various diseases, including cancer and inflammatory conditions. This compound exerts its effects by inhibiting SK1 with an IC50 of 3.6 µM, leading to decreased S1P levels and an accumulation of its pro-apoptotic precursor, ceramide.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound selectively inhibits SK1, leading to a downstream cascade of cellular events. The primary mechanism involves the reduction of pro-survival S1P levels and the concurrent increase in pro-apoptotic ceramide levels. This shift in the ceramide/S1P rheostat triggers the intrinsic apoptosis pathway. Furthermore, this compound has been shown to induce apoptosis through SK1 inhibition-dependent and -independent pathways, including the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and regulate the activity of various proteins involved in cell cycle control and apoptosis.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| SK1 IC50 | 3.6 µM | Recombinant Human SK1 | [1] |
| SK1 Inhibition | Ki = 3 µM | - | [2] |
| SK2 Inhibition | < 10% at 50 µM | - | [2] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay | Cell Line Examples | Suggested Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | HT-29, HCT116 (Colorectal Cancer) | 1 - 50 µM | 24 - 72 hours |
| Apoptosis (Annexin V) | HT-29, HCT116 (Colorectal Cancer) | 5 - 25 µM | 24 - 48 hours |
| Western Blotting | PASMC, LNCaP-AI | 10 µM | 24 hours |
| Caspase-3/7 Activity | HT-29, HCT116 (Colorectal Cancer) | 5 - 25 µM | 24 hours |
| Ceramide Measurement | Various | 10 - 25 µM | 4 - 24 hours |
| PP2A Activity | Various | 10 - 25 µM | 1 - 6 hours |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat cells with the desired concentrations of this compound for 24-48 hours. Include vehicle and no-treatment controls.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol describes the detection of changes in protein expression levels (e.g., SK1, p-Akt, BAX) following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Measurement of Intracellular Ceramide Levels
This protocol provides a method to quantify changes in intracellular ceramide levels using liquid chromatography-mass spectrometry (LC-MS/MS).
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture dishes
-
Lipid extraction solvents (e.g., methanol, chloroform, water)
-
Internal standards for different ceramide species
-
LC-MS/MS system
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest cells and wash with PBS.
-
Perform a lipid extraction using a method such as the Bligh-Dyer method.
-
Add internal standards to the samples for quantification.
-
Dry the lipid extracts under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Separate different ceramide species using a suitable LC column and detect them using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of each ceramide species relative to the internal standard and normalize to the protein content of the initial cell lysate.
PP2A Activity Assay
This protocol outlines a method to measure the activity of PP2A in cell lysates using a commercially available kit.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture dishes
-
PP2A immunoprecipitation/activity assay kit
-
Lysis buffer provided in the kit
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound.
-
Lyse the cells according to the kit's instructions.
-
Immunoprecipitate PP2A from the cell lysates using the provided anti-PP2A antibody and protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in the assay buffer containing a specific phosphopeptide substrate for PP2A.
-
Incubate the reaction at 30°C for the recommended time.
-
Stop the reaction and measure the amount of free phosphate (B84403) released using the provided malachite green reagent.
-
Read the absorbance at the recommended wavelength and calculate the PP2A activity based on a phosphate standard curve.
Caption: General experimental workflow.
Troubleshooting
-
Low Cell Viability in Control Group: Check cell passage number, and ensure proper handling and sterile techniques.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent Flow Cytometry Results: Ensure single-cell suspension and proper compensation settings. Analyze samples promptly after staining.
-
Variability in Ceramide Levels: Use a consistent lipid extraction method and appropriate internal standards for accurate quantification.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of SK1 and sphingolipid signaling in various cellular processes and disease models.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RB-005 Administration in Mouse Models of Inflammation
Disclaimer: The compound "RB-005" is a fictional designation for the purpose of these application notes. The following protocols and data are based on established methodologies for evaluating a representative small molecule, a selective Janus Kinase (JAK) 1/2 inhibitor, in a preclinical mouse model of rheumatoid arthritis.
Introduction
Chronic inflammatory diseases, such as rheumatoid arthritis (RA), are characterized by the dysregulation of cytokine signaling pathways. The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade for numerous pro-inflammatory cytokines, including interleukins (IL-6, IL-12, IL-23) and interferons (IFN-γ).[1][2][3] Inhibition of JAKs has emerged as a key therapeutic strategy for autoimmune and inflammatory conditions.[4][5]
This compound is a novel, potent, and selective small molecule inhibitor of JAK1 and JAK2. By blocking the phosphorylation and activation of STAT proteins, this compound is hypothesized to suppress the inflammatory cascade and ameliorate disease pathology. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in the collagen-induced arthritis (CIA) mouse model, a widely used and clinically relevant model for human rheumatoid arthritis.[6][7]
Data Presentation
The following tables summarize the expected quantitative data from a representative study evaluating this compound in a therapeutic-dosing regimen in the mouse CIA model.
Table 1: Therapeutic Efficacy of this compound on Clinical Arthritis Score
| Treatment Group | Day 28 | Day 35 | Day 42 | Day 49 |
| Naïve (No Disease) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| CIA + Vehicle | 3.5 ± 0.6 | 7.8 ± 1.1 | 10.2 ± 1.5 | 11.5 ± 1.8 |
| CIA + this compound (10 mg/kg) | 2.1 ± 0.4 | 4.5 ± 0.8 | 6.1 ± 1.0 | 6.8 ± 1.2 |
| CIA + this compound (30 mg/kg) | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.2 ± 0.6 | 3.5 ± 0.7 |
| CIA + Dexamethasone (1 mg/kg) | 1.0 ± 0.2 | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| *Data are presented as Mean Clinical Score ± SEM. Clinical score is a cumulative score of 0-4 for each paw (maximum score of 16 per mouse). Statistical significance vs. CIA + Vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effect of this compound on Paw Thickness
| Treatment Group | Paw Thickness (mm) at Day 49 |
| Naïve (No Disease) | 1.55 ± 0.05 |
| CIA + Vehicle | 3.25 ± 0.21 |
| CIA + this compound (10 mg/kg) | 2.45 ± 0.15** |
| CIA + this compound (30 mg/kg) | 1.95 ± 0.11 |
| CIA + Dexamethasone (1 mg/kg) | 1.80 ± 0.09 |
| *Data are presented as Mean ± SEM. Statistical significance vs. CIA + Vehicle: **p<0.01, **p<0.001. |
Table 3: Histopathological Scores of Ankle Joints at Day 49
| Treatment Group | Inflammation | Pannus Formation | Cartilage Destruction | Bone Erosion |
| Naïve | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| CIA + Vehicle | 3.8 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.4 | 3.6 ± 0.3 |
| CIA + this compound (10 mg/kg) | 2.1 ± 0.2 | 1.9 ± 0.3 | 1.8 ± 0.3 | 2.0 ± 0.2** |
| CIA + this compound (30 mg/kg) | 0.9 ± 0.2 | 0.7 ± 0.2 | 0.6 ± 0.2 | 0.8 ± 0.2 |
| Dexamethasone | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Data are presented as Mean Score ± SEM, based on a 0-4 scoring system for each parameter. Statistical significance vs. CIA + Vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 4: Serum Pro-Inflammatory Cytokine Levels at Day 49
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Naïve | 15.2 ± 3.1 | 8.5 ± 2.0 | 12.1 ± 2.5 |
| CIA + Vehicle | 155.6 ± 20.4 | 250.1 ± 35.2 | 85.3 ± 11.7 |
| CIA + this compound (10 mg/kg) | 90.3 ± 15.1 | 135.8 ± 22.6** | 50.1 ± 8.9 |
| CIA + this compound (30 mg/kg) | 45.7 ± 9.8 | 58.2 ± 10.5 | 25.6 ± 5.4 |
| Dexamethasone | 35.1 ± 8.2 | 40.5 ± 9.1 | 20.4 ± 4.8 |
| *Data are presented as Mean ± SEM. Statistical significance vs. CIA + Vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 5: Pharmacokinetic Parameters of this compound in DBA/1 Mice
| Parameter | 10 mg/kg (Oral) | 30 mg/kg (Oral) |
| Cmax (ng/mL) | 450 ± 55 | 1380 ± 180 |
| Tmax (h) | 0.5 ± 0.1 | 0.75 ± 0.2 |
| AUC (0-t) (ng·h/mL) | 1250 ± 150 | 4100 ± 520 |
| T½ (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Data are presented as Mean ± SD following a single oral gavage administration. |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
Procedure:
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of CII and CFA. Mix equal volumes of the CII solution and CFA by drawing up and expelling the mixture through a syringe until a thick, white, stable emulsion is formed.
-
Anesthetize mice using isoflurane.
-
Inject 100 µL of the emulsion (containing 100 µg of CII) intradermally at the base of the tail.
-
-
Day 21 (Booster Immunization):
-
Prepare an emulsion of CII and IFA in equal volumes.
-
Anesthetize mice and inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring mice for signs of arthritis from Day 21, three times per week.
-
Arthritis onset is typically observed between Day 28 and Day 35.[6]
-
Protocol 2: this compound Formulation and Therapeutic Administration
Materials:
-
This compound compound
-
Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water
-
Oral gavage needles
-
Dexamethasone (positive control)
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a fresh suspension of this compound in the vehicle daily. For a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL. Vortex thoroughly before each administration.
-
Prepare Dexamethasone in saline.
-
-
Therapeutic Dosing Regimen:
-
At the onset of clinical signs of arthritis (e.g., Day 28, or when average clinical score reaches ~2), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Naïve (no disease, no treatment)
-
Group 2: CIA + Vehicle
-
Group 3: CIA + this compound (10 mg/kg)
-
Group 4: CIA + this compound (30 mg/kg)
-
Group 5: CIA + Dexamethasone (1 mg/kg, positive control)
-
-
Administer the assigned treatment via oral gavage once daily until the end of the study (e.g., Day 49).
-
Protocol 3: Assessment of Arthritis Severity
Procedure:
-
Clinical Scoring:
-
Score each paw three times weekly based on the following scale[6][7]:
-
0 = No evidence of erythema or swelling.
-
1 = Mild erythema and swelling of the wrist/ankle or digits.
-
2 = Moderate erythema and swelling of the wrist/ankle.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximally inflamed paw with joint deformity.
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Using a digital caliper, measure the thickness of each hind paw at the metatarsal level.
-
Record measurements three times weekly.
-
Protocol 4: Histopathological Analysis
Materials:
-
10% Neutral Buffered Formalin
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
Procedure:
-
At the end of the study (Day 49), euthanize mice and dissect the ankle and knee joints.
-
Fix joints in 10% neutral buffered formalin for 48 hours.[8][9]
-
Decalcify the joints in EDTA solution for 14-21 days, changing the solution every 2-3 days.[9]
-
Process the decalcified tissues, embed in paraffin, and cut 5 µm sections.
-
Stain sections with H&E to assess inflammation and pannus formation, and with Safranin O to assess cartilage integrity.[10][11]
-
Score sections blindly by a trained histopathologist using a 0-4 scale for:
-
Inflammation: Influx of inflammatory cells into the synovium.
-
Pannus Formation: Synovial hypertrophy and invasion into the joint space.
-
Cartilage Destruction: Loss of Safranin O staining and chondrocyte loss.
-
Bone Erosion: Areas of bone resorption by osteoclasts.
-
Protocol 5: Pharmacokinetic (PK) Study
Materials:
-
Healthy, non-arthritic DBA/1 mice
-
This compound dosing solution
-
Heparinized capillary tubes
-
Microcentrifuge tubes with K2EDTA
Procedure:
-
Administer a single oral dose of this compound (10 mg/kg or 30 mg/kg) to a cohort of mice (n=3-4 per time point or use serial bleeding).
-
Collect blood samples (~30-50 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleed.[12][13]
-
Place blood into K2EDTA-coated tubes and immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.
Protocol 6: Cytokine Analysis
Materials:
-
Blood collection tubes
-
ELISA or multiplex bead array kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
At study termination, collect whole blood via cardiac puncture.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1500 x g for 15 minutes to collect serum.
-
Store serum at -80°C.
-
Measure cytokine concentrations in the serum according to the manufacturer's instructions for the chosen immunoassay kit.[14][15][16]
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse CIA model.
Caption: Logical relationship of experimental and pharmacokinetic study groups.
Caption: Mechanism of action of this compound via inhibition of the JAK-STAT pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chondrex.com [chondrex.com]
- 7. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring RB-005 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-005 is a selective inhibitor of sphingosine (B13886) kinase 1 (SK1), an enzyme that plays a critical role in cancer cell proliferation, survival, and angiogenesis.[1] By inhibiting SK1, this compound disrupts the balance of bioactive sphingolipids, leading to an increase in pro-apoptotic ceramides (B1148491) and a decrease in pro-survival sphingosine-1-phosphate (S1P).[1] In vitro studies have demonstrated that this compound induces apoptosis in colorectal cancer cells through both SK1 inhibition-dependent and -independent pathways.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.
Key Efficacy Measurement Techniques
The in vivo efficacy of this compound can be assessed through a combination of tumor growth inhibition studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and biomarker evaluation. These studies are crucial for determining the optimal dosing regimen and understanding the mechanism of action in a living organism.
1. Tumor Growth Inhibition Studies
The primary method for assessing the anti-cancer efficacy of this compound in vivo is through tumor growth inhibition studies in xenograft models. Colorectal cancer models are particularly relevant given the in vitro activity of this compound.[1]
Experimental Protocol: Colorectal Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model using the HT-29 human colorectal adenocarcinoma cell line to evaluate the anti-tumor activity of this compound.
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel®
-
Female athymic nude mice (6-8 weeks old)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HT-29 cells according to standard protocols.[2][3]
-
Cell Preparation: On the day of inoculation, harvest logarithmically growing cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.[2]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to the predetermined dosing schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration of treatment), euthanize the mice and excise the tumors for further analysis.
Data Presentation: Tumor Growth Inhibition
The following table is an example of how to present tumor growth inhibition data. Note: As specific in vivo data for this compound is not publicly available, this table is populated with representative data for illustrative purposes, based on studies of other SK inhibitors.
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 125 ± 10 | 1850 ± 250 | - |
| This compound (25 mg/kg) | 8 | 128 ± 12 | 980 ± 150 | 47 |
| This compound (50 mg/kg) | 8 | 123 ± 11 | 550 ± 90 | 70 |
2. Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers are essential for confirming that this compound is engaging its target (SK1) and modulating downstream signaling pathways in the tumor tissue.
Experimental Protocol: Analysis of Sphingolipid Levels by LC-MS/MS
This protocol describes the quantification of S1P and ceramide levels in tumor tissue samples.
Materials:
-
Tumor tissue lysates
-
Internal standards for S1P and ceramides
-
Organic solvents (e.g., methanol, chloroform)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize tumor tissue and extract lipids using an appropriate organic solvent system.[4][5][6]
-
Internal Standard Spiking: Add known amounts of internal standards to the samples for accurate quantification.[4][5]
-
LC Separation: Separate the different lipid species using liquid chromatography.[4][7]
-
MS/MS Detection: Quantify the levels of S1P and various ceramide species using tandem mass spectrometry.[4][5][7]
-
Data Analysis: Normalize the lipid levels to the tissue weight or protein concentration.
Data Presentation: Pharmacodynamic Biomarkers
The following table illustrates how to present changes in key pharmacodynamic biomarkers in tumor tissue following treatment with this compound. Note: This table is populated with hypothetical data for illustrative purposes.
| Biomarker | Vehicle Control (relative units ± SEM) | This compound (50 mg/kg) (relative units ± SEM) | Fold Change |
| Sphingosine-1-Phosphate (S1P) | 1.00 ± 0.15 | 0.35 ± 0.08 | -2.86 |
| Total Ceramides | 1.00 ± 0.12 | 2.50 ± 0.30 | +2.50 |
| pAkt (Ser473) / Total Akt | 1.00 ± 0.10 | 0.45 ± 0.09 | -2.22 |
| pERK1/2 / Total ERK1/2 | 1.00 ± 0.18 | 0.60 ± 0.11 | -1.67 |
Experimental Protocol: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways, which are known to be influenced by SK1 activity.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the tumor lysates.[8]
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[8][9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block non-specific binding sites on the membrane.[8][9]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (both phosphorylated and total forms), followed by incubation with HRP-conjugated secondary antibodies.[8][10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.[10][11]
Mandatory Visualizations
Caption: this compound inhibits SK1, leading to decreased S1P and increased pro-apoptotic ceramide.
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
- 1. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. mdpi.com [mdpi.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS [jstage.jst.go.jp]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes: Utilizing RB-005 for the Investigation of Sphingosine-1-Phosphate Signaling
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2] S1P exerts its effects through both intracellular mechanisms and by acting as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[2][3] The cellular concentration of S1P is tightly regulated by the balance between its synthesis, catalyzed by two sphingosine (B13886) kinase isoenzymes (SK1 and SK2), and its degradation.[1][4]
RB-005 is a potent and selective small molecule inhibitor of sphingosine kinase 1 (SK1).[5] By inhibiting SK1, this compound effectively reduces the cellular production of S1P, leading to an accumulation of its pro-apoptotic precursor, ceramide.[6][7] This makes this compound a valuable chemical tool for researchers to probe the functional roles of the SK1/S1P signaling axis in various physiological and pathological contexts, such as cancer and inflammatory diseases.[5][6] These application notes provide a comprehensive overview and detailed protocols for using this compound to study S1P signaling.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of SK1, thereby blocking the conversion of sphingosine to S1P.[5] This disruption of the so-called "sphingolipid rheostat" shifts the balance towards higher intracellular levels of ceramide, a lipid known to promote apoptosis.[6][7] Studies in colorectal cancer cells have shown that this compound treatment not only decreases SK1 activity and S1P levels but also induces apoptosis through the intrinsic, mitochondria-mediated pathway.[6] Furthermore, as a structural analog of FTY720 (Fingolimod), this compound has been shown to exhibit SK1-independent effects, such as the activation of protein phosphatase 2A (PP2A), which also contributes to its anti-proliferative and pro-apoptotic effects.[6]
Caption: Mechanism of action of this compound in modulating S1P signaling.
Quantitative Data
The inhibitory activity of this compound has been characterized, providing a basis for dose-selection in experimental settings.
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| This compound | SK1 | Kinase Activity | 3.6 | [5] |
| This compound | SK2 | Kinase Activity | Weaker Inhibition | [5] |
Protocols
The following protocols are designed to guide researchers in using this compound to investigate S1P signaling in a cell-based context.
Caption: General workflow for studying the effects of this compound on cultured cells.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., HT29 colorectal cancer cells)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in all wells, including vehicle control, should be <0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ for cell growth inhibition.
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol measures the levels of key apoptosis-related proteins following this compound treatment.[6][7]
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use a loading control like β-Actin to normalize protein levels.
Protocol 3: Measurement of S1P and Ceramide by LC/MS
This protocol provides a general workflow for quantifying intracellular sphingolipid levels.[6] Collaboration with a mass spectrometry core facility is highly recommended.
Materials:
-
10-cm cell culture dishes
-
This compound
-
Ice-cold PBS
-
Methanol (B129727) (LC/MS grade)
-
Internal standards (e.g., C17-S1P, C17-Ceramide)
-
Solvents for liquid chromatography (LC) and mass spectrometry (MS)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in 10-cm dishes and grow to ~90% confluency. Treat with this compound or vehicle control.
-
Cell Harvesting: After treatment, place dishes on ice, aspirate the medium, and wash twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microfuge tube.
-
Lipid Extraction:
-
Centrifuge cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in a known volume of methanol containing the internal standards.
-
Perform lipid extraction using an established method (e.g., Bligh-Dyer extraction).
-
Dry the final lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid film in a suitable solvent (e.g., methanol/chloroform mixture) for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system. Develop or use a pre-existing method with multiple reaction monitoring (MRM) to specifically detect and quantify S1P, ceramide, and their internal standards.
-
Data Analysis: Calculate the concentrations of S1P and ceramide by normalizing their peak areas to the peak areas of their respective internal standards. Compare the levels between this compound-treated and control samples.
Caption: The balance between ceramide and S1P dictates cell fate.
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting sphingosine 1-phosphate and sphingosine kinases in pancreatic cancer: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: RB-005 Induced Apoptosis in Cancer Cells
Introduction
RB-005 is an experimental compound identified as a selective inhibitor of Sphingosine Kinase 1 (SK1).[1] SK1 is an enzyme that produces the pro-survival signaling lipid Sphingosine-1-Phosphate (S1P). By inhibiting SK1, this compound disrupts the balance between S1P and the pro-apoptotic lipid ceramide, leading to the induction of apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the apoptotic effects of this compound in a research setting.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the intrinsic, or mitochondrial, pathway of apoptosis.[1] Its mechanism involves the inhibition of SK1 activity, which leads to a decrease in S1P levels and a corresponding increase in the concentration of pro-apoptotic ceramides.[1] This shift in the ceramide/S1P ratio contributes to mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic cascade. Additionally, this compound has been shown to activate Protein Phosphatase 2A (PP2A), which can further promote apoptosis by dephosphorylating and inactivating pro-survival proteins.[1] The culmination of these events is the activation of the caspase cascade and the execution of programmed cell death.
Data Presentation
The following tables summarize hypothetical quantitative data from apoptosis assays performed on a cancer cell line treated with this compound.
Table 1: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.3 |
| This compound | 25 | 42.1 ± 4.1 | 38.6 ± 3.9 | 19.3 ± 2.8 |
| This compound | 50 | 15.7 ± 2.9 | 55.2 ± 5.3 | 29.1 ± 4.7 |
Table 2: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.8 ± 0.3 |
| This compound | 25 | 6.5 ± 0.7 |
| This compound | 50 | 12.1 ± 1.5 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle Control | 0 | 1.8 ± 0.4 |
| This compound | 10 | 12.5 ± 1.9 |
| This compound | 25 | 35.2 ± 3.8 |
| This compound | 50 | 68.7 ± 6.1 |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[2]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[3]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Caspase-3/7 Activity Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control.
-
After treatment, lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.[5]
-
Prepare the caspase-3/7 reaction mix according to the kit manufacturer's instructions. This typically involves diluting the fluorogenic substrate in an assay buffer containing DTT.[6]
-
Add the reaction mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measure the fluorescence using a fluorometric plate reader with excitation at ~380 nm and emission at ~440 nm for an AMC-based substrate.[5]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
Materials:
-
This compound
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a multi-well plate and treat with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes at room temperature.[8]
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mix by combining the TdT enzyme and labeled dUTPs in the reaction buffer as per the kit protocol.[8]
-
Incubate the cells with the TUNEL reaction mix for 60 minutes at 37°C in a humidified chamber, protected from light.[8]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assays.
Caption: Logical relationship of this compound's mechanism.
References
- 1. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 8. clyte.tech [clyte.tech]
Application Notes and Protocols: Preparation of RB-005 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
These application notes provide a comprehensive protocol for the preparation of stock and working solutions of the hypothetical small molecule inhibitor, RB-005. Adherence to proper solution preparation techniques is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines the necessary materials, calculations, and step-by-step procedures for preparing this compound solutions for use in various in vitro and in vivo research applications.
II. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for its effective use. The following table summarizes the key properties of this compound.
| Property | Value | Notes |
| Molecular Weight (MW) | [Insert Value] g/mol | Crucial for accurate molar concentration calculations. |
| Appearance | White to off-white solid | Visual confirmation of compound integrity. |
| Purity (by HPLC) | >98% | High purity is recommended for dependable experimental outcomes.[1] |
| Solubility | Soluble in DMSO at ≥ 50 mM | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for stock solutions.[1][2] |
| Storage Conditions | Store at -20°C, protect from light. | Proper storage is vital for maintaining long-term stability.[1][3] |
III. Preparing an this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many research applications.[1]
A. Required Materials
-
This compound powder
-
Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Optional: Water bath or heat block
B. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol :
Mass (mg) = 10 mM x 1 mL x 450 g/mol = 4.5 mg
C. Step-by-Step Protocol
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.[1]
-
-
Dissolving the Compound:
-
Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder.[1]
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[1]
-
If necessary, gentle warming in a 37°C water bath can aid dissolution. Always check the compound's temperature sensitivity before heating.[1]
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.[1]
-
Caption: Workflow for preparing this compound stock solution.
IV. Preparing Working Concentrations
Working solutions are prepared by diluting the high-concentration stock solution to the final desired concentration for a specific experiment.
A. The Dilution Formula (C1V1 = C2V2)
The calculation for diluting a stock solution is based on the formula C1V1 = C2V2, where:[4]
-
C1 = Concentration of the stock solution (e.g., 10 mM)
-
V1 = Volume of the stock solution to be used (the unknown to be calculated)
-
C2 = Desired final concentration of the working solution (e.g., 10 µM)
-
V2 = Desired final volume of the working solution (e.g., 1 mL)
Example Calculation:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Ensure units are consistent (e.g., convert mM to µM: 10 mM = 10,000 µM).
-
Rearrange the formula to solve for V1: V1 = (C2 x V2) / C1
-
V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL
Therefore, you would add 1 µL of the 10 mM stock solution to 999 µL of the appropriate assay buffer or cell culture medium to get a final volume of 1 mL with a final concentration of 10 µM.
B. Step-by-Step Protocol for Preparing Working Solutions
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Prepare the Dilution:
-
Pipette the required volume of the appropriate solvent (e.g., cell culture medium, assay buffer) into a sterile tube.
-
Add the calculated volume of the this compound stock solution to the solvent.
-
Gently mix by pipetting up and down or by brief vortexing. To avoid precipitation of the organic compound, it is often best to make initial serial dilutions in DMSO before the final dilution into an aqueous medium.[2]
-
-
Final DMSO Concentration:
-
It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.[1]
-
C. Serial Dilutions
For creating a range of concentrations for dose-response experiments, serial dilutions are often employed.[5] This involves sequentially diluting the stock or a previously diluted solution to create a series of decreasing concentrations.
Caption: Example of a 1:10 serial dilution series.
V. Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10 mM (or higher, depending on solubility) | A convenient concentration for subsequent dilutions.[1] |
| Solvent for Stock Solution | Anhydrous DMSO | Broad solubility for many organic small molecules.[2] |
| Working Concentration Range | 1 nM - 10 µM | Should be determined empirically for each specific assay.[1] |
| Final DMSO in Assay | < 0.1% (v/v) | High concentrations of DMSO can be cytotoxic.[1] |
| Stock Solution Stability | At least 6 months at -20°C when aliquoted. | Avoid repeated freeze-thaw cycles to maintain compound integrity.[1][3] |
| Working Solution Preparation | Prepare fresh for each experiment from the DMSO stock. | Aqueous solutions of small molecules may have limited stability.[3] |
VI. Troubleshooting
-
Precipitation upon dilution in aqueous buffer: If the compound precipitates when diluted into your assay buffer, try making intermediate dilutions in DMSO before the final dilution into the aqueous solution.[2] Gentle warming or sonication may also help, but should be used with caution.
-
Inconsistent experimental results: This could be due to inaccurate pipetting, improper storage of stock solutions (e.g., repeated freeze-thaw cycles), or degradation of the compound. Always use calibrated pipettes and follow the recommended storage guidelines.
By following these detailed protocols and guidelines, researchers can ensure the accurate and consistent preparation of this compound stock and working solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols: Co-treatment Strategies with RB-005, a Selective Sphingosine Kinase 1 Inhibitor
For Research Use Only.
Introduction
RB-005 is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] SK1 catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to form the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3] The balance between intracellular levels of ceramide/sphingosine and S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate, with an accumulation of ceramide promoting apoptosis and an increase in S1P fostering cell proliferation and survival.[1] In numerous cancers, including colorectal cancer and leukemia, SK1 is overexpressed and its activity is elevated, contributing to tumorigenesis, progression, and resistance to therapy.[3][4][5]
Inhibition of SK1 by this compound presents a promising anti-cancer strategy. This compound has been shown to decrease S1P levels, increase pro-apoptotic ceramide levels, and induce apoptosis in cancer cells.[3][6] Furthermore, this compound can induce the proteasomal degradation of the SK1 protein, leading to a sustained suppression of its activity.[2][6] The multifaceted anti-proliferative and pro-apoptotic effects of SK1 inhibition suggest that this compound may act synergistically with other anti-cancer agents, including conventional chemotherapy and targeted inhibitors. This document provides detailed protocols for investigating the co-treatment of this compound with other inhibitors in cancer cell lines.
Signaling Pathways and Rationale for Combination Therapy
The SK1/S1P signaling axis intersects with several key pathways that drive cancer cell proliferation and survival, including the PI3K/Akt and Ras/MEK/ERK pathways.[5] By inhibiting SK1, this compound can attenuate the pro-survival signals transmitted through these pathways.
Combining this compound with inhibitors of other pro-survival pathways offers a rational approach to enhance anti-cancer efficacy and overcome potential resistance mechanisms. For instance, co-treatment with inhibitors of the BCL-2 family of anti-apoptotic proteins (e.g., Venetoclax) or standard chemotherapeutic agents that induce DNA damage (e.g., Cytarabine) could lead to synergistic cell killing.[1]
Experimental Protocols
The following protocols provide a framework for assessing the synergistic or additive effects of this compound in combination with another inhibitor of interest (referred to as 'Inhibitor X').
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound, Inhibitor X, and their combination on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal cancer cells)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
Inhibitor X (stock solution in appropriate solvent)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound and Inhibitor X in complete medium.
-
Treat the cells with varying concentrations of this compound alone, Inhibitor X alone, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis and necrosis following treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Inhibitor X
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, Inhibitor X, or their combination at predetermined concentrations (e.g., IC50 values from the MTT assay).
-
Incubate for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol assesses the effect of the combination treatment on the expression and phosphorylation status of proteins involved in the SK1 and other relevant signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Inhibitor X
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-SK1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, Inhibitor X, or the combination for the desired time points.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control like actin to normalize for protein loading.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound and Inhibitor X in Cancer Cell Line
| Compound | IC50 (µM) |
| This compound | 3.6 |
| Inhibitor X | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Inhibitor X Co-treatment
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | [Insert Value] | Synergism (CI < 0.9) |
| 0.50 | [Insert Value] | Additive (0.9 < CI < 1.1) |
| 0.75 | [Insert Value] | Antagonism (CI > 1.1) |
CI values can be calculated using software such as CompuSyn.
Table 3: Percentage of Apoptotic Cells after Combination Treatment
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Control | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
| Inhibitor X | [Insert Value] | [Insert Value] |
| This compound + Inhibitor X | [Insert Value] | [Insert Value] |
Visualization of Experimental Workflow
Conclusion
The selective inhibition of SK1 by this compound represents a targeted approach to induce cancer cell death. Combining this compound with other anti-cancer agents that target complementary survival pathways is a promising strategy to enhance therapeutic efficacy. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the potential of this compound in co-treatment studies, enabling the identification of synergistic drug combinations for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting RB-005 off-target effects in experiments
Welcome to the technical support center for RB-005, a potent and selective inhibitor of MEK1/2 kinases. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues and answer frequently asked questions related to the use of this compound in experiments. Our goal is to help you distinguish between on-target and potential off-target effects to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section provides step-by-step guidance for common issues that may arise during your experiments with this compound.
Issue: I'm observing an unexpected phenotype (e.g., high cytotoxicity, differentiation) that is inconsistent with MEK1/2 inhibition.
Unexpected cellular responses can arise from several factors, including off-target effects, experimental conditions, or cell-type-specific biology.[1][2] This guide will help you systematically investigate the root cause.
Step 1: Verify On-Target MEK1/2 Inhibition
Before investigating off-target effects, it's crucial to confirm that this compound is inhibiting its intended target, MEK1/2, in your experimental system.
-
Action: Perform a dose-response experiment and measure the phosphorylation of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2, via Western Blot.
-
Expected Outcome: You should observe a dose-dependent decrease in p-ERK1/2 levels. The concentration at which you see this effect should align with the known IC50 of this compound.
-
Troubleshooting: If you do not see a decrease in p-ERK1/2, there may be an issue with the compound's stability, solubility, or cell permeability. Ensure proper storage and handling, and consider using a positive control MEK inhibitor.
Step 2: Rule Out Non-Specific Toxicity and Experimental Artifacts
-
Action 1: Vehicle Control. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing the observed phenotype.
-
Action 2: Titrate the Inhibitor. Perform a wide dose-response analysis. Off-target effects often occur at higher concentrations than on-target effects.[2] Determine the lowest concentration of this compound that effectively inhibits p-ERK1/2 without causing the unexpected phenotype.
-
Action 3: Use a Structurally Unrelated MEK Inhibitor. Treat your cells with another well-characterized MEK inhibitor that has a different chemical structure (e.g., Selumetinib, Trametinib).[2] If the unexpected phenotype is not replicated with the alternative inhibitor, it is more likely an off-target effect of this compound.[2]
Step 3: Investigate Potential Off-Target Effects
If you have confirmed on-target activity and ruled out experimental artifacts, the next step is to investigate potential off-target interactions.
-
Action 1: Literature and Database Review. Research the known selectivity profile of this compound and similar MEK inhibitors.[2] Databases and publications from large-scale kinase profiling studies can provide valuable information on potential off-target kinases.[3][4][5]
-
Action 2: Rescue Experiment. If you suspect a specific off-target kinase (e.g., Kinase X), you can perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the intended target (MEK1) or, conversely, knocking down the suspected off-target kinase (Kinase X) using siRNA or CRISPR. If the phenotype is rescued by knocking down Kinase X, this points to an off-target effect.[1]
-
Action 3: Kinome Profiling. For a comprehensive, unbiased assessment, consider a kinome-wide profiling screen.[1] This will test this compound against a large panel of kinases to identify unintended targets.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: A proactive approach is the best strategy.
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimal concentration of this compound required to inhibit MEK1/2 activity (as measured by p-ERK1/2 levels). Using concentrations 5 to 10 times higher than the known Ki or IC50 is often recommended for complete inhibition, but excessively high concentrations increase the risk of off-target binding.
-
Choose Appropriate Controls: Always use a vehicle control. Additionally, using a structurally unrelated inhibitor targeting the same pathway can help confirm that the observed phenotype is due to on-target inhibition.[2]
-
Confirm On-Target Engagement: Routinely verify the inhibition of the downstream target (p-ERK1/2) in your specific cell line and experimental conditions.
Q3: The IC50 value for this compound seems to vary between my cell-free (biochemical) assay and my cell-based assay. Why is that?
A3: It is common for IC50 values to differ between biochemical and cell-based assays.[10] Several factors contribute to this discrepancy:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor permeability can lead to a higher apparent IC50 in cellular assays.
-
ATP Concentration: Biochemical assays are often run at a fixed ATP concentration that may be lower than the high millimolar concentrations found inside a cell.[11] Since this compound is an ATP-competitive inhibitor, the higher intracellular ATP levels can reduce its apparent potency.
-
Cellular Complexity: In a cell, this compound may be subject to metabolism, efflux by cellular pumps, or binding to other proteins, all of which can affect its effective concentration at the target site.[10]
Q4: What is a kinase selectivity profile and how do I interpret it?
A4: A kinase selectivity profile is data from an experiment that tests a compound against a large panel of purified kinases to measure its binding affinity or inhibitory activity.[3][4] The results are often presented as IC50 values or percentage of inhibition at a given concentration. A highly selective inhibitor will show potent inhibition of its intended target (e.g., MEK1/2) and significantly weaker inhibition of other kinases.[1] When interpreting the data, a large difference (e.g., 100-fold or more) between the on-target and off-target IC50 values suggests higher selectivity.[1]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary targets (MEK1, MEK2) and a selection of potential off-target kinases identified through a broad kinase screen. Lower IC50 values indicate higher potency. A large differential between the on-target and off-target IC50 values demonstrates the selectivity of the inhibitor.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MEK1 | Comments |
| MEK1 (On-Target) | 5.2 | 1x | Primary Target |
| MEK2 (On-Target) | 7.8 | 1.5x | Primary Target |
| p38α (MAPK14) | 1,250 | 240x | Low-affinity off-target |
| JNK1 | > 10,000 | > 1900x | Negligible activity |
| CDK2 | 8,500 | 1635x | Negligible activity |
| ROCK1 | 2,100 | 404x | Low-affinity off-target |
| AKT1 | > 10,000 | > 1900x | Negligible activity |
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 and Total ERK1/2
This protocol is used to verify the on-target activity of this compound by measuring the phosphorylation status of its downstream target, ERK.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To measure total ERK1/2, the membrane can be stripped and re-probed with an antibody for total ERK1/2 to ensure that changes in phosphorylation are not due to changes in total protein levels.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. Such services are often performed by specialized contract research organizations.[4]
-
Assay Preparation: Prepare a reaction buffer appropriate for kinase activity. The assay is typically performed in 96-well or 384-well plates.[12]
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In each well, combine the reaction buffer, a specific purified kinase from the panel, and its corresponding substrate peptide.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells and incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[12]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP or cold ATP, depending on the detection method.[12]
-
Incubation: Allow the reaction to proceed for a specified time at 30°C or 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring incorporated radioactivity using a scintillation counter.[7] For fluorescence or luminescence-based assays, read the signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Intended on-target effect of this compound within the MAPK/ERK signaling pathway.
Caption: Workflow for troubleshooting unexpected phenotypes when using this compound.
Caption: Logical relationship between on-target and potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming RB-005 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the investigational compound RB-005 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound.
Q1: My this compound-sensitive cell line is showing reduced response to the drug in our standard cell viability assay.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Cell Line Integrity | Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new powder stock. Verify the solvent (e.g., DMSO) is anhydrous and stored correctly. |
| Assay Interference | Run a vehicle-only control to ensure the solvent concentration is not affecting cell viability. Test a different viability assay (e.g., switch from a metabolic assay like MTT to a direct cell count or apoptosis assay). |
| Development of Resistance | If the above are ruled out, the cell line may be acquiring resistance. See FAQ section on investigating resistance mechanisms. |
Q2: I am observing inconsistent results in my Western blot analysis for the downstream target of this compound, Protein Kinase Y (PKY).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Antibody Performance | Use a positive control cell line known to express high levels of phosphorylated PKY (p-PKY). Run a titration of your primary antibody to determine the optimal concentration. |
| Sample Handling | Ensure immediate lysis of cell pellets after treatment and include phosphatase inhibitors in your lysis buffer to preserve phosphorylation status. |
| Loading Inconsistency | Use a reliable loading control (e.g., β-actin, GAPDH) and normalize the p-PKY signal to the total PKY signal. |
Experimental Workflow: Investigating Reduced this compound Efficacy
Caption: Troubleshooting workflow for reduced this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound?
This compound is an inhibitor of Protein Kinase Y (PKY). Resistance can emerge through several mechanisms:
-
On-Target Mutations: Gatekeeper mutations in the PKY kinase domain can prevent this compound from binding effectively.
-
Bypass Signaling: Upregulation of parallel signaling pathways can compensate for the inhibition of PKY. A common bypass mechanism involves the activation of the ABC signaling cascade.
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of this compound.
Signaling Pathways in this compound Action and Resistance
Caption: this compound action and a common bypass resistance mechanism.
Q2: How can I test if my resistant cells are using a bypass pathway?
You can investigate bypass signaling by co-treating your this compound resistant cells with this compound and an inhibitor of the suspected bypass pathway (e.g., an ABC kinase inhibitor). A synergistic effect on reducing cell viability would suggest the involvement of that pathway.
Hypothetical Drug Synergy Data
| Cell Line | Treatment | % Viability (Mean ± SD) |
| This compound Resistant | Vehicle | 100 ± 5.2 |
| This compound Resistant | This compound (1 µM) | 95 ± 4.8 |
| This compound Resistant | ABCi (0.5 µM) | 89 ± 6.1 |
| This compound Resistant | This compound (1 µM) + ABCi (0.5 µM) | 25 ± 3.9 |
ABCi: ABC kinase inhibitor
Q3: What is the protocol for developing an this compound resistant cell line?
A standard method is through dose-escalation.
Protocol: Generation of this compound Resistant Cell Line
-
Initial Culture: Begin culturing the parental (sensitive) cell line in media containing this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Escalate: Maintain the culture, changing the media with fresh this compound every 3-4 days. Once the cells resume a normal growth rate, double the concentration of this compound.
-
Repeat: Continue this dose-escalation process incrementally. This process can take several months.
-
Isolate Clones: Once the culture can proliferate in a high concentration of this compound (e.g., 10x the original IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize: Expand the clones and confirm their resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line.
Workflow for Generating Resistant Cell Lines
Caption: Experimental workflow for developing drug-resistant cell lines.
Technical Support Center: Validating RB-005 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the cellular target engagement of RB-005.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a selective small molecule inhibitor of Sphingosine (B13886) Kinase 1 (SK1) with an IC50 of 3.6 µM.[1] It shows weaker inhibition of the isoenzyme SK2, making it a valuable tool for distinguishing the biological functions of SK1.[1] SK1 is a critical enzyme that converts sphingosine to sphingosine-1-phosphate (S1P), a key signaling lipid involved in various cellular processes like cell proliferation, migration, and inflammation.[2]
Q2: Why is it crucial to validate that this compound is engaging SK1 in our cellular models?
Validating target engagement is a critical step in drug discovery to confirm that a compound's mechanism of action is due to its interaction with the intended target within the complex cellular environment.[3][4][5] This confirmation provides confidence that the observed biological effects are a direct result of SK1 inhibition and not due to off-target interactions, which could lead to misinterpretation of results and potential failure in later stages of drug development.[6][7] Factors like cell permeability, competition with endogenous ligands, and cellular metabolism can influence a compound's activity, making direct measurement of target binding essential.[6][8]
Q3: What are the primary methods to confirm this compound target engagement in cells?
Several methodologies can be employed to validate the direct binding of this compound to SK1 in a cellular context. The choice of assay depends on factors like available reagents, required throughput, and the specific information needed.[3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that can be used for this compound.[7][9]
Below is a comparison of common target engagement validation methods:
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Fluorescence Polarization (FP) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand binding stabilizes the target protein (SK1) against heat-induced denaturation.[3][9] | Non-radiative energy transfer between a luciferase donor fused to the target and a fluorescent ligand.[3][5] | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to the target protein.[3] | Identifies and quantifies proteins that are thermally stabilized by the ligand on a proteome-wide scale.[3][5] |
| Sample Type | Intact cells, cell lysates, tissues.[4] | Living cells.[5] | Cell lysates. | Intact cells, cell lysates, tissues. |
| Compound Modification | No modification to this compound is required.[4][5] | Requires a fluorescently labeled ligand or tracer. | Requires a fluorescently labeled probe.[3] | No modification to this compound is required. |
| Information Provided | Direct evidence of target binding in a cellular environment, cellular EC50.[4][9] | Quantitative binding affinity (Kd) in living cells, binding kinetics. | Binding affinity (Ki) from competitive binding assays. | Target identification and selectivity profiling across the proteome.[5] |
| Throughput | Low to High, adaptable for screening.[4][10] | Medium to High. | High. | Low to Medium. |
Q4: How can I measure downstream signaling to confirm this compound's on-target effect?
Since this compound inhibits SK1, its on-target activity can be confirmed by measuring changes in the levels of downstream signaling molecules. A primary consequence of SK1 inhibition is a decrease in the production of Sphingosine-1-Phosphate (S1P) and an increase in its substrate, ceramide, which is pro-apoptotic.[2] Therefore, quantifying the cellular levels of S1P and ceramide after this compound treatment can serve as a robust biomarker for target engagement and pathway modulation.
Caption: SK1 signaling pathway inhibited by this compound.
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes the steps to validate the engagement of this compound with its target, SK1, in intact cells by observing a shift in the protein's thermal stability.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density in culture dishes and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO). Keep the final DMSO concentration constant across all treatments (typically ≤ 0.1%). c. Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.[11]
2. Cell Harvesting and Heat Challenge: a. After incubation, harvest the cells (e.g., by scraping or trypsinization) and wash them with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[3] A no-heat control (kept on ice) should be included.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[3] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction. d. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
4. Western Blot Analysis: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody specific for SK1. d. Incubate with an appropriate secondary antibody and detect the signal using an ECL detection system.[11] A loading control (e.g., GAPDH, β-actin) should also be probed.
5. Data Analysis: a. Quantify the band intensities for SK1 using densitometry software. b. For each treatment group, plot the normalized band intensity of soluble SK1 against the temperature to generate a "melting curve." c. A shift of the curve to the right (higher temperature) in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.[9] d. To determine the cellular EC50, plot the normalized band intensities at a single, optimized temperature against the log of the this compound concentration.[9]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
Issue 1: No thermal shift is observed with this compound in the CETSA experiment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Test a higher concentration range of this compound. The effective cellular concentration may be higher than the biochemical IC50.[12] |
| This compound is not cell-permeable in your model. | Confirm cell permeability using an alternative assay, such as measuring downstream S1P levels. |
| Incorrect heating temperature range or duration. | Optimize the heat challenge conditions for SK1 in your specific cell line. The optimal temperature range may vary.[11] |
| Incubation time is insufficient. | Increase the incubation time with this compound to ensure it reaches its target. |
| SK1 is not expressed in the cell line. | Confirm SK1 protein expression in your cell line via Western blot before starting the CETSA experiment. |
Issue 2: High background or non-specific bands in the SK1 Western blot.
| Possible Cause | Troubleshooting Step |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[11] |
| Insufficient blocking. | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of milk).[11] |
| Inadequate washing. | Increase the number and duration of washing steps after primary and secondary antibody incubations.[11] |
| Low antibody specificity. | Test a different primary antibody for SK1 from a validated supplier. |
Issue 3: Discrepancy between the observed phenotype and known SK1 inhibition.
If the cellular phenotype you observe after this compound treatment is inconsistent with what is expected from SK1 inhibition (e.g., results differ from an SK1 knockdown using siRNA), it may indicate off-target effects.
Caption: Troubleshooting workflow for off-target effects.
General Strategies to Minimize Off-Target Effects:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target effect.[12]
-
Orthogonal Validation: Confirm key findings using a structurally different inhibitor for SK1 to ensure the observed phenotype is not specific to the chemical scaffold of this compound.[12]
-
Genetic Controls: Compare the phenotype from this compound treatment to that of genetic knockdown (siRNA) or knockout (CRISPR) of the SK1 gene.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
refinement of RB-005 treatment protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing RB-005 in long-term studies for myelofibrosis. For the purposes of this guide, this compound is presented as a selective JAK1 and JAK2 inhibitor, with data and protocols based on extensive clinical research with similar agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term experimental studies with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Cytopenias (Anemia, Thrombocytopenia) | Inhibition of JAK2-mediated signaling, which is involved in erythropoietin and thrombopoietin signaling.[1] | Monitor complete blood counts (CBCs) regularly, especially during the initial phase of treatment.[2] Dose reduction or temporary interruption of this compound may be necessary.[3] For anemia, consider the use of erythropoiesis-stimulating agents (ESAs) or blood transfusions.[4] |
| Increased Susceptibility to Infections | Immunosuppressive effects of JAK inhibition. | Screen for latent infections such as tuberculosis and hepatitis B before initiating this compound.[2] Prophylactic antiviral or antibacterial therapy may be considered for at-risk patients.[4] Monitor for signs and symptoms of infection throughout the study. |
| Loss of Response or Disease Progression | Development of resistance mechanisms, such as mutations in the JAK-STAT pathway or other signaling pathways.[5][6][7] | Re-evaluate the patient's mutational status to identify potential resistance mutations.[8][9] Consider combination therapy with other agents or enrollment in clinical trials exploring novel therapeutic strategies.[9] |
| This compound Withdrawal Syndrome | Abrupt cessation of this compound can lead to an acute relapse of symptoms, rapid splenomegaly, and a systemic inflammatory response.[10] | Taper the dose of this compound gradually when discontinuing treatment.[11] Closely monitor the patient for withdrawal symptoms and provide supportive care as needed. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). In myelofibrosis, the JAK-STAT pathway is constitutively activated due to mutations in genes like JAK2, CALR, or MPL.[12][13][14] This leads to abnormal blood cell production and the release of pro-inflammatory cytokines. This compound blocks this signaling, thereby reducing splenomegaly and improving constitutional symptoms.[3][15]
2. What are the expected efficacy outcomes in long-term studies?
Based on clinical trial data for similar JAK inhibitors, long-term treatment with this compound is expected to provide durable reductions in spleen volume and improvements in myelofibrosis-related symptoms.[3]
| Efficacy Endpoint | Result |
| Spleen Volume Reduction (≥35%) | Achieved in approximately 41.9% of patients at 24 weeks.[15] |
| Symptom Improvement (≥50% in TSS) | Observed in about 45.9% of patients at 24 weeks.[15] |
| Durability of Spleen Response | Maintained for ≥48 weeks in 67% of responding patients.[15] |
TSS: Total Symptom Score
3. What are the most common adverse events observed in long-term this compound treatment?
The most frequently reported adverse events are hematologic.
| Adverse Event | Grade 3 or 4 Incidence | Management |
| Anemia | Occurs in a significant proportion of patients, particularly in the initial weeks of treatment.[1] | Dose adjustment, blood transfusions, or use of ESAs.[4] |
| Thrombocytopenia | Also a common early-onset event.[1] | Dose modification or interruption.[3] |
| Infections | Increased risk due to immunosuppression.[4] | Prophylaxis in high-risk individuals and active monitoring.[4] |
4. How should this compound be dosed in long-term studies?
The starting dose of this compound should be based on the patient's baseline platelet count.[11][15]
| Baseline Platelet Count | Recommended Starting Dose |
| >200 x 10⁹/L | 20 mg twice daily |
| 100-200 x 10⁹/L | 15 mg twice daily |
Dose adjustments may be required based on efficacy and tolerability.[2]
Experimental Protocols
Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial of this compound in Patients with Myelofibrosis
-
Study Design: Patients are randomized in a 1:1 ratio to receive either oral this compound or a matching placebo.[15]
-
Inclusion Criteria: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[16]
-
Treatment: The starting dose of this compound is determined by the baseline platelet count. The dose can be adjusted for lack of efficacy or for toxicity.[15]
-
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 weeks, as assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[15]
-
Secondary Endpoints: Duration of spleen response, change in Total Symptom Score (TSS), and overall survival.[15]
-
Monitoring: Complete blood counts should be monitored every 2-4 weeks until the dose is stabilized, and then every 2-3 months. Liver and kidney function should also be monitored regularly.[2]
Mandatory Visualizations
Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a randomized controlled trial of this compound.
References
- 1. Ten years of treatment with ruxolitinib for myelofibrosis: a review of safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhs.nhs.uk [uhs.nhs.uk]
- 3. Ruxolitinib: Long-Term Management of Patients with Myelofibrosis and Future Directions in the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib for the treatment of MF: Case-based recommendations for adverse event management [mpn-hub.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. mdpi.com [mdpi.com]
- 10. Serious adverse events during ruxolitinib treatment discontinuation in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 15. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mskcc.org [mskcc.org]
Validation & Comparative
Unveiling the Selectivity of RB-005: A Comparative Guide for Researchers
A critical analysis of current data indicates that RB-005 is a selective inhibitor of Sphingosine (B13886) Kinase 1 (SK1) over Sphingosine Kinase 2 (SK2), and not the Small-conductance calcium-activated potassium channel 2 (SK2 channel). This guide provides a comprehensive comparison of this compound's activity against its true molecular targets, SK1 and SK2, supported by available experimental data and protocols.
This document is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of the small molecule inhibitor this compound. It has come to light that there is a potential for nomenclature confusion between Sphingosine Kinase 2 (SK2) and the SK2 potassium channel. The available scientific literature overwhelmingly demonstrates that this compound targets the sphingosine kinase enzymes. This guide aims to clarify this distinction and present the relevant selectivity data.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target, SK1, and the related isoenzyme, SK2.
| Compound | Target | IC50 (µM) | Selectivity (Fold) | Reference |
| This compound | Sphingosine Kinase 1 (SK1) | 3.6 | 15.0-fold vs. SK2 | [1][2] |
| This compound | Sphingosine Kinase 2 (SK2) | ~54 (estimated) | - | [1] |
Note: The IC50 for SK2 is estimated based on the reported 15.0-fold selectivity over SK1[1].
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for this compound against SK1 and SK2 typically involves an in vitro kinase assay. Below is a detailed methodology representative of such an experiment.
In Vitro Sphingosine Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human SK1 and SK2.
Materials:
-
Recombinant human Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2)
-
Sphingosine (substrate)
-
[γ-³²P]ATP (phosphate donor)
-
This compound (test compound)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M MgCl₂, 0.5 M KCl, 1 mM DTT, 10% glycerol)
-
Lipid extraction solution (e.g., chloroform:methanol:HCl, 100:200:1, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to achieve a range of final assay concentrations.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant SK1 or SK2 enzyme, and the sphingosine substrate.
-
Inhibition Reaction: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding the lipid extraction solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, [³²P]sphingosine-1-phosphate, will be in the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Below are diagrams illustrating the relevant signaling pathway and a typical experimental workflow.
Caption: Sphingolipid signaling pathway showing the action of this compound.
Caption: Experimental workflow for an in vitro kinase assay.
References
A Comparative Guide to Sphingosine Kinase 1 Inhibitors in Cancer Research: Focus on PF-543
A comparative analysis of PF-543, a potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, with other therapeutic agents targeting the SphK1 pathway in oncology.
Initial searches for a direct comparator compound designated "RB-005" did not yield specific information on a publicly disclosed cancer therapeutic. The designation "this compound" appears in the context of clinical trial identifiers, such as for studies in breast cancer (NRG Oncology BR005) and small cell lung cancer (ASTRUM-005), as well as an abstract on RAS inhibitors (B005), rather than a specific molecular entity for comparison with PF-543.[1][2][3][4] Consequently, this guide provides a comprehensive overview of PF-543 and its performance benchmarked against the broader class of SphK1 inhibitors.
Sphingosine kinase 1 (SphK1) is a critical enzyme in cancer biology, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[5] This shifts the cellular balance towards pro-survival and pro-proliferative signaling, making SphK1 an attractive target for cancer therapy.[6][7][8] Elevated levels of SphK1 are observed in various cancers and are often associated with poor prognosis and resistance to therapy.[7][8] PF-543, developed by Pfizer, is a notable potent and selective inhibitor of SphK1.[9][10]
Quantitative Comparison of SphK1 Inhibitors
The following table summarizes the key quantitative data for PF-543 in comparison to other known SphK1 inhibitors.
| Compound | Target(s) | IC50 (SphK1) | Ki (SphK1) | Selectivity (vs. SphK2) | Cell-Based Potency | References |
| PF-543 | SphK1 | 2 nM | 3.6 nM | >100-fold | Effective in nanomolar range | |
| SKI-II | SphK1/SphK2 | ~5 µM | Not Reported | Dual Inhibitor | Micromolar range | [9] |
| FTY720 (Fingolimod) | SphK1 (functional antagonist) | Indirect inhibitor | Not Applicable | Not Applicable | Varies by cell line | [8] |
| ABC294640 (Opaganib) | SphK2 | Not potent for SphK1 | Not Applicable | Selective for SphK2 | Not Applicable | [9] |
Mechanism of Action and Cellular Effects of PF-543
PF-543 exerts its anticancer effects by directly inhibiting the catalytic activity of SphK1. This leads to a decrease in intracellular S1P levels and an accumulation of its pro-apoptotic precursor, sphingosine.[10] The consequences of SphK1 inhibition by PF-543 in cancer cells are multifaceted and include:
-
Induction of Programmed Cell Death: PF-543 has been shown to induce programmed necrosis in colorectal cancer cells, a mechanism distinct from apoptosis.[11] In other cancer types, such as non-small cell lung cancer, derivatives of PF-543 have been shown to induce apoptosis.[12]
-
Inhibition of Proliferation and Survival: By downregulating the pro-survival S1P signaling, PF-543 inhibits the growth of various cancer cell lines, including those from colorectal, breast, and ovarian cancers.[11]
-
Anti-Angiogenic Effects: PF-543 has been demonstrated to suppress tumor neovascularization, a critical process for tumor growth and metastasis.[10]
-
Overcoming Drug Resistance: SphK1 is implicated in resistance to chemotherapy and radiation.[8] Inhibitors like PF-543 have the potential to sensitize cancer cells to conventional therapies.
Experimental Protocols
In Vitro SphK1 Inhibition Assay
A common method to determine the potency of SphK1 inhibitors is a radiometric assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human SphK1.
Materials:
-
Recombinant human SphK1 enzyme
-
Sphingosine substrate
-
[γ-³²P]ATP
-
Test compound (e.g., PF-543)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Lipid extraction solution (e.g., chloroform/methanol/HCl)
-
Scintillation counter
Procedure:
-
The test compound is serially diluted to various concentrations.
-
Recombinant SphK1 enzyme is incubated with the test compound in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of sphingosine and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the radiolabeled S1P product is extracted using a lipid extraction solution.
-
The amount of radioactivity in the extracted S1P is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116 colorectal cancer cells)
-
Complete cell culture medium
-
Test compound (e.g., PF-543)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), the MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Signaling Pathways and Experimental Workflows
References
- 1. Breast-conserving treatment without surgery not supported at this time: Results of NRG Oncology study BR005 - NRG Oncology [nrgoncology.org]
- 2. Effect of First-Line Serplulimab vs Placebo Added to Chemotherapy on Survival in Patients With Extensive-Stage Small Cell Lung Cancer: The ASTRUM-005 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Updated results and biomarker analysis from the Pivotal Clinical Trial ASTRUM-005 of Serplulimab Published on Cancer Communications-Media [henlius.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RB-005 and FTY720 (Fingolimod): A Guide for Researchers
This guide provides a detailed comparative analysis of two bioactive sphingolipid analogs: RB-005 and FTY720 (Fingolimod). While both compounds are structurally related and influence critical cellular signaling pathways, they exhibit distinct primary mechanisms of action, offering different therapeutic and research possibilities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their biochemical activities, effects on cellular processes, and available pharmacokinetic data, supported by experimental evidence.
Introduction
FTY720 (Fingolimod) is an FDA-approved immunomodulatory drug for treating relapsing-remitting multiple sclerosis. It is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation in vivo to FTY720-phosphate, acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes.
This compound is a selective inhibitor of sphingosine (B13886) kinase 1 (SK1), the enzyme responsible for the synthesis of S1P. By reducing S1P levels, this compound presents an alternative approach to modulating the S1P signaling pathway. It is structurally analogous to FTY720 and has been investigated for its potential in inflammatory diseases and cancer.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and FTY720 lies in their principal molecular targets within the sphingolipid signaling cascade.
FTY720: S1P Receptor Modulation
FTY720 is a prodrug that is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P)[1][2]. FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5)[3][4]. Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.
The binding of FTY720-P to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from lymph nodes[3][5][6]. This "functional antagonism" results in a reversible sequestration of lymphocytes, reducing their infiltration into the central nervous system[4][7].
Interestingly, FTY720 itself, in its non-phosphorylated form, has been shown to be a competitive inhibitor of SK1, although this is not considered its primary mechanism of action for immunosuppression[3][8].
This compound: Selective Sphingosine Kinase 1 Inhibition
This compound acts upstream of the S1P receptors by directly inhibiting Sphingosine Kinase 1 (SK1), the primary enzyme responsible for producing S1P. This selectivity for SK1 over SK2 is a key feature of this compound[6]. By inhibiting SK1, this compound reduces the cellular and circulating levels of S1P, thereby attenuating S1P receptor signaling. The inhibition of SK1 by this compound has been shown to induce proteasomal degradation of the enzyme, leading to a sustained reduction in its activity[6][9].
The therapeutic rationale for SK1 inhibition is based on the premise that reducing the overall S1P tone will dampen the pro-inflammatory and pro-proliferative signals mediated by S1P receptors[4][10].
Signaling Pathway Diagrams
Caption: FTY720 Signaling Pathway.
Caption: this compound Signaling Pathway.
Comparative Performance Data
Direct comparative studies between this compound and FTY720 are limited. The following tables summarize key quantitative data gathered from individual studies.
Table 1: In Vitro Biochemical Activity
| Parameter | This compound | FTY720 | FTY720-Phosphate |
| Primary Target | Sphingosine Kinase 1 (SK1) | S1P Receptors (S1P1,3,4,5) | S1P Receptors (S1P1,3,4,5) |
| SK1 Inhibition (IC₅₀) | 3.6 µM[6][9] | Competitive inhibitor (Kic = 2 µM)[3] | Not reported |
| S1P Receptor Binding (Ki) | Not reported | Not applicable (prodrug) | High affinity for S1P1,3,4,5[4] |
| PP2A Activation | Yes, reported to increase activity[11] | Yes, via interaction with SET[4][7][12] | Yes, enhances PP2A activity[13][14] |
Table 2: Effects on Cellular Processes
| Cellular Process | This compound | FTY720 |
| Lymphocyte Trafficking | Indirect evidence suggests modulation of immune cell function through SK1 inhibition[4]. Direct effect on egress not yet reported. | Induces lymphocyte sequestration in lymph nodes by S1P1 receptor downregulation[3][5][6]. |
| Apoptosis | Induces apoptosis in colorectal cancer cells[11]. | Induces apoptosis in various cancer cell lines, often independent of S1P receptor signaling[15][16][17][18]. |
| SK1 Protein Level | Induces proteasomal degradation of SK1[6][9]. | Can induce proteasomal degradation of SK1[8]. |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (in mice) | FTY720 (in humans) |
| Bioavailability (Oral) | Data not available | >90%[5] |
| Time to Peak Concentration (Tmax) | ~4-8 hours (10-30 mg/kg)[19] | 12-16 hours[5] |
| Elimination Half-life (t½) | ~12 hours (10 mg/kg)[19] | 6-9 days[5] |
| Metabolism | Not extensively studied | Phosphorylated to active FTY720-P by SphK2[1][2]. |
| Biodistribution | Limited data available. | Distributes to various tissues, including lymph nodes and spleen[13]. |
Experimental Protocols
Sphingosine Kinase 1 (SK1) Inhibition Assay
A common method to assess SK1 inhibition is a radiometric assay that measures the phosphorylation of sphingosine.
Workflow:
Caption: SK1 Inhibition Assay Workflow.
Detailed Steps:
-
Reaction Setup: A reaction mixture is prepared containing a buffered solution, sphingosine substrate, and lipids in detergent micelles.
-
Inhibitor Addition: Test compounds (this compound or FTY720) are added at various concentrations.
-
Enzyme Addition: Purified recombinant human SK1 is added to the mixture.
-
Reaction Initiation: The reaction is started by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined time at 37°C.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acidic solution.
-
Lipid Extraction: Lipids are extracted from the aqueous phase using an organic solvent system (e.g., chloroform/methanol).
-
Separation: The extracted lipids are spotted on a thin-layer chromatography (TLC) plate and separated.
-
Quantification: The amount of radiolabeled S1P is quantified using autoradiography or by scraping the corresponding spot and measuring radioactivity with a scintillation counter. The IC₅₀ value is then calculated.
In Vivo Lymphocyte Trafficking Assay (Mouse Model)
This protocol describes a method to assess the effect of a compound on lymphocyte distribution in vivo.
Workflow:
Caption: In Vivo Lymphocyte Trafficking Assay.
Detailed Steps:
-
Animal Dosing: Mice are treated with the test compound (this compound or FTY720) or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Sample Collection: At various time points post-dosing, peripheral blood is collected. At the end of the experiment, mice are euthanized, and lymphoid organs (lymph nodes, spleen) are harvested.
-
Cell Preparation: Single-cell suspensions are prepared from the collected blood and lymphoid tissues. Red blood cells are lysed from the blood samples.
-
Cell Staining: The cells are stained with a panel of fluorescently labeled antibodies specific for different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the number and percentage of different lymphocyte subsets in each compartment (blood, lymph nodes, spleen). A reduction in peripheral blood lymphocytes and a corresponding increase in lymph node lymphocytes would indicate sequestration.
Discussion and Future Perspectives
The comparison between this compound and FTY720 highlights two distinct strategies for modulating the S1P signaling pathway. FTY720's established clinical efficacy validates the therapeutic potential of targeting lymphocyte trafficking via S1P receptor modulation. However, its lack of selectivity for S1P receptor subtypes may contribute to off-target effects.
This compound, as a selective SK1 inhibitor, offers a more targeted approach by aiming to reduce the overall production of S1P. This could potentially avoid some of the side effects associated with direct S1P receptor agonism. The finding that both compounds can activate the tumor suppressor protein PP2A opens up new avenues for their potential application in oncology, independent of their effects on the S1P pathway[4][7][11][12].
Further research is required to fully elucidate the in vivo effects of this compound on lymphocyte trafficking and to directly compare its efficacy and safety profile with that of FTY720 in relevant disease models. A deeper understanding of the interplay between SK1 inhibition, S1P receptor signaling, and PP2A activation will be crucial for the rational design of next-generation therapeutics targeting the sphingolipid network.
Conclusion
This compound and FTY720 are both valuable research tools and potential therapeutic agents that modulate the critical S1P signaling pathway. While FTY720 acts as a functional antagonist of S1P receptors, leading to lymphocyte sequestration, this compound selectively inhibits SK1, the enzyme that produces S1P. Both compounds also share the ability to activate PP2A. The choice between these two molecules for a specific research or therapeutic application will depend on the desired mechanism of action and the specific pathological context. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies.
References
- 1. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/pharmacodynamic relationships of FTY720 in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - ProQuest [proquest.com]
- 8. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo imaging of lymphocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The low down on sphingosine-1-phosphate lyase as a regulator of thymic egress [immunologyresearchjournal.com]
- 17. The NMR-based characterization of the FTY720-SET complex reveals an alternative mechanism for the attenuation of the inhibitory SET-PP2A interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. embopress.org [embopress.org]
Independent Verification of RB-005's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of RB-005 with established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of public data on this compound in standardized in vitro anti-inflammatory assays, this document focuses on a comparison of their mechanisms of action, supported by available experimental data for their respective primary targets. Detailed experimental protocols for key in vitro assays are provided to facilitate independent verification and comparative studies.
Executive Summary
This compound is a potent and selective inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), an enzyme increasingly recognized for its role in inflammatory signaling. Unlike traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes, this compound offers a distinct mechanism of action. This guide outlines the signaling pathways of both this compound and common NSAIDs, presents available quantitative data for their primary targets, and provides detailed protocols for relevant in vitro anti-inflammatory assays.
Data Presentation: A Mechanistic Comparison
Direct comparative data for this compound in common in vitro anti-inflammatory assays, such as protein denaturation and heat-induced hemolysis, is not publicly available. Therefore, this section presents the available quantitative data on the primary targets of this compound and common NSAIDs.
Table 1: Inhibition of Primary Molecular Targets
| Compound | Class | Primary Target | IC50 |
| This compound | Sphingosine Kinase 1 Inhibitor | Sphingosine Kinase 1 (SphK1) | 3.6 µM[1] |
| Diclofenac | NSAID | COX-1 / COX-2 | ~5 µM / ~1 µM (Varies by assay) |
| Ibuprofen | NSAID | COX-1 / COX-2 | ~10 µM / ~50 µM (Varies by assay) |
| Celecoxib | NSAID (COX-2 Selective) | COX-2 | ~0.04 µM |
Note: IC50 values for NSAIDs can vary significantly depending on the specific assay conditions and enzyme source.
Signaling Pathways: A Visual Comparison
The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct signaling pathways.
This compound inhibits SphK1, reducing the production of sphingosine-1-phosphate (S1P), a key signaling molecule involved in pro-inflammatory pathways, including the activation of NF-κB.
NSAIDs inhibit COX-1 and/or COX-2, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Experimental Protocols
The following are detailed methodologies for key in vitro anti-inflammatory assays that can be used for the independent verification and comparison of this compound and other anti-inflammatory compounds.
Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate (B84403) Buffered Saline (PBS), pH 6.4
-
Test compound (this compound) and reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
Prepare various concentrations of the test compound and reference standard in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect the assay).
-
The reaction mixture consists of 0.5 mL of the albumin solution and 0.5 mL of the test compound/standard solution at different concentrations.
-
A control is prepared with 0.5 mL of albumin solution and 0.5 mL of the vehicle.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Heat-Induced Hemolysis Assay
This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes during inflammation.
Materials:
-
Fresh human blood
-
Isotonic phosphate buffer (pH 7.4)
-
Test compound (this compound) and reference standard (e.g., Ibuprofen)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells (RBCs) three times with isotonic saline.
-
Prepare a 10% v/v suspension of RBCs in isotonic phosphate buffer.
-
The reaction mixture consists of 1 mL of the test compound/standard at various concentrations and 1 mL of the 10% RBC suspension.
-
A control is prepared with 1 mL of vehicle and 1 mL of the RBC suspension.
-
Incubate all mixtures at 56°C for 30 minutes in a water bath.
-
Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion
This compound presents a novel mechanism for anti-inflammatory action through the selective inhibition of SphK1. This is fundamentally different from the COX-inhibition mechanism of traditional NSAIDs. While direct comparative in vitro data in common screening assays is currently lacking for this compound, its distinct pathway suggests potential for therapeutic applications where COX inhibitors may be less effective or associated with undesirable side effects. The experimental protocols provided in this guide offer a framework for researchers to conduct independent, direct comparisons of this compound with existing anti-inflammatory agents, which will be crucial for a comprehensive understanding of its therapeutic potential. Further research is warranted to generate the necessary quantitative data to fully elucidate the comparative anti-inflammatory profile of this compound.
References
Head-to-Head Comparison: RB-005 and SKI-II in Sphingosine Kinase Inhibition
In the landscape of sphingolipid signaling research, the inhibition of sphingosine (B13886) kinases (SKs) has emerged as a critical area of investigation for therapeutic development in oncology and inflammatory diseases. Two compounds frequently utilized for this purpose are RB-005 and SKI-II. This guide provides a detailed, data-supported comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and SKI-II are both inhibitors of sphingosine kinases, enzymes responsible for the phosphorylation of sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). While both compounds ultimately lead to a decrease in S1P levels, they exhibit distinct profiles in terms of isoform selectivity, mechanism of action, and potency. This compound is a selective inhibitor of sphingosine kinase 1 (SK1), primarily acting through the induction of proteasomal degradation of the enzyme. In contrast, SKI-II is a dual inhibitor of both SK1 and SK2, with a more complex and debated mechanism that includes direct inhibition and induction of lysosomal degradation of SK1. The reported inhibitory concentrations for SKI-II vary significantly across the literature, a critical consideration for experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SKI-II based on available experimental evidence.
Table 1: Inhibitory Activity against Sphingosine Kinases
| Parameter | This compound | SKI-II |
| Target(s) | Selective SK1 inhibitor | Dual SK1/SK2 inhibitor |
| IC50 (SK1) | 3.6 µM[1][2][3] | 0.5 µM (non-isoform specific)[4], 35 µM[5], 78 µM[6] |
| IC50 (SK2) | Weaker inhibition (15-fold less than SK1)[2][7] | 20 µM[5], 45 µM[6] |
| Ki (SK1) | Not consistently reported | 16 µM[8] |
| Ki (SK2) | Not consistently reported | 8 µM[8] |
| Mechanism | Non-ATP competitive (inferred from sphingosine-based structure) | Non-ATP competitive[5] |
Note: The IC50 values for SKI-II show significant variability in published literature, which may be due to different assay conditions or the compound's indirect mechanism of action.
Table 2: Cellular Effects and Mechanism of Action
| Parameter | This compound | SKI-II |
| Primary Mechanism | Induces proteasomal degradation of SK1[7] | Induces lysosomal degradation of SK1[6][9]; also reported to cause proteolysis[8] |
| Effect on S1P Levels | Decreased[7][10] | Decreased[5][9] |
| Effect on Ceramide Levels | Increased[7][10] | Increased[5] |
| Off-Target Effects | Structural analog of PP2A activator FTY720[7][10] | Inhibits dihydroceramide (B1258172) desaturase (DES1)[8][11][12] |
| Cellular Outcomes | Induces apoptosis, inhibits proliferation[10] | Induces apoptosis, inhibits proliferation[13] |
Mechanism of Action
The primary mechanisms by which this compound and SKI-II reduce sphingosine kinase activity differ significantly, which has important implications for their cellular effects.
This compound: This compound is a selective inhibitor of SK1.[1][2] Its key mechanism of action is the induction of proteasomal degradation of the SK1 protein.[7] This leads to a sustained reduction in SK1 levels and a subsequent decrease in S1P production and an increase in the pro-apoptotic lipid, ceramide.[7][10]
SKI-II: SKI-II is a dual inhibitor of both SK1 and SK2.[5][8] While it does exhibit direct inhibitory activity, a significant component of its action is the induction of lysosomal degradation of SK1.[6][9] This is a distinct pathway from the proteasomal degradation induced by this compound. Furthermore, SKI-II has a notable off-target effect on dihydroceramide desaturase (DES1), an enzyme involved in the de novo synthesis of ceramide.[8][11][12] This off-target activity can also contribute to alterations in sphingolipid metabolism.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of sphingosine kinase inhibitors.
Sphingosine Kinase Activity Assay (Radiometric)
This assay measures the enzymatic activity of SK by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into sphingosine.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer containing 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM sodium orthovanadate, 15 mM NaF, and 0.5 mM 4-deoxypyridoxine.
-
Inhibitor and Substrate Addition: Add the test compound (this compound or SKI-II) at various concentrations or vehicle (DMSO) to the reaction mixture. Add sphingosine to a final concentration that is near the Km of the enzyme isoform being tested (e.g., 3 µM for SK1).
-
Enzyme Addition: Add purified recombinant SK1 or SK2 enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (to a final concentration of 1 mM).
-
Incubation: Incubate the reaction at 37°C for 30 minutes with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding 50 µL of 1 M HCl. Extract the lipids by adding 500 µL of chloroform (B151607):methanol:HCl (100:200:1, v/v/v), followed by 250 µL of chloroform and 250 µL of 1 M KCl. Vortex and centrifuge to separate the phases.
-
Quantification: Transfer the lower organic phase to a new tube, evaporate the solvent, and resuspend the lipid film in a small volume of chloroform:methanol (2:1). Spot the sample onto a silica (B1680970) TLC plate and develop the plate using a solvent system such as chloroform:methanol:acetic acid:water (90:9:1:0.2, v/v/v/v). Visualize the radiolabeled S1P spot by autoradiography and quantify using a scintillation counter.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14][15]
SK1 Degradation Assay (Western Blot)
This assay determines whether an inhibitor induces the degradation of the SK1 protein.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HT29) and allow them to adhere overnight. Treat the cells with the test compound (this compound or SKI-II) at the desired concentration and for various time points (e.g., 0, 4, 8, 24 hours).
-
Proteasomal/Lysosomal Inhibition (Controls): To distinguish between proteasomal and lysosomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a lysosome inhibitor (e.g., 100 µM chloroquine) for 1-2 hours before adding the test compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SK1 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. A decrease in the SK1 band intensity in the presence of the inhibitor, which is rescued by a proteasome or lysosome inhibitor, indicates the respective degradation pathway.[7]
Conclusion
This compound and SKI-II are valuable tools for studying the role of sphingosine kinases in cellular processes. However, their distinct properties must be carefully considered when planning and interpreting experiments.
-
For selective inhibition of SK1 , this compound is the more appropriate choice due to its documented selectivity.[2][7]
-
When dual inhibition of SK1 and SK2 is desired , SKI-II can be utilized, but researchers must be aware of the wide range of reported IC50 values and its off-target activity on DES1.[5][8][11]
The differing mechanisms of SK1 reduction (proteasomal vs. lysosomal degradation) may also lead to distinct downstream cellular consequences. Therefore, the choice between this compound and SKI-II should be guided by the specific research question and the experimental context. It is recommended to empirically determine the optimal concentration and to include appropriate controls to account for their different mechanisms and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|RB005 [dcchemicals.com]
- 3. Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]
- 5. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling [frontiersin.org]
- 10. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. courses.edx.org [courses.edx.org]
Confirming RB-005 On-Target Activity: A Comparative Guide to Cellular Thermal Shift Assay
For researchers and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as a method for validating the on-target activity of RB-005, a selective inhibitor of sphingosine (B13886) kinase 1 (SK1). We will explore the principles of CETSA, compare it with alternative target engagement technologies, and provide a detailed experimental protocol.
On-Target Activity of this compound
This compound is recognized as a selective inhibitor of sphingosine kinase 1 (SK1), an enzyme that plays a crucial role in cell proliferation, migration, and inflammation.[1][2] By inhibiting SK1, this compound can modulate downstream signaling pathways implicated in diseases such as cancer and inflammatory conditions.[1][2] Verifying that this compound directly binds to SK1 in living cells is essential for validating its mechanism of action.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique that allows for the assessment of drug-target interactions in a cellular context.[3][4][5][6][7][8] The core principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a small molecule like this compound binds to its target protein (SK1), it generally increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
CETSA Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a range of temperatures, and then quantifying the amount of soluble target protein. An increase in the thermal stability of the target protein in the presence of the compound is indicative of target engagement.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Comparison with Alternative Target Engagement Assays
While CETSA is a robust method for confirming target engagement in a cellular setting, several other techniques can provide complementary information. The choice of assay depends on the specific research question, the nature of the target protein, and the available resources.
| Assay | Principle | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or cell lysates.[3][4][5][6][7][8] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][7] | Lower throughput for traditional Western blot-based detection, requires a specific antibody.[5] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent ligand.[4] | Live-cell measurements, quantitative, high-throughput compatible.[4] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[4] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[4][9] | Real-time kinetics, label-free, provides affinity and rate constants. | Requires purified protein, may not reflect cellular environment.[9][10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein, lower throughput. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[5][11] | Label-free, does not require protein modification.[11] | Requires careful optimization of protease digestion, may not be suitable for all proteins.[11] |
Experimental Protocol: CETSA for this compound and SK1
This protocol provides a general framework for confirming the engagement of this compound with its target, SK1, using a Western blot-based CETSA.
Materials and Reagents
-
Cell line expressing SK1 (e.g., a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for SK1
-
HRP-conjugated secondary antibody
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS or lysis buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for a set duration (e.g., 3-5 minutes) in a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant and determine the protein concentration of the soluble fraction for each sample.
-
Normalize the protein concentrations across all samples.
-
Prepare the samples for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against SK1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
-
Data Analysis:
-
Plot the quantified band intensities (representing the amount of soluble SK1) against the corresponding temperatures for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
-
SK1 Signaling Pathway
Understanding the signaling context of SK1 is crucial for interpreting the downstream effects of this compound. SK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a signaling lipid that regulates numerous cellular processes through its receptors.
Caption: Simplified signaling pathway of Sphingosine Kinase 1 (SK1).
By employing the Cellular Thermal Shift Assay, researchers can confidently validate the direct interaction of this compound with SK1 within the native cellular environment, providing crucial evidence for its on-target activity and mechanism of action. This validation is a cornerstone for the continued development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Evaluating the Specificity of RB-005: A Comparative Guide for Kinase Panel Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor RB-005 with alternative compounds, focusing on its specificity as determined by kinase panel screening. The information is supported by available experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and development.
Executive Summary
This compound is a selective inhibitor of Sphingosine (B13886) Kinase 1 (SK1), an important enzyme in cell signaling pathways implicated in cancer and inflammatory diseases. The specificity of any kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences and potential toxicities. A comprehensive kinase panel screen is the gold standard for determining an inhibitor's specificity. This guide compares the known specificity of this compound with that of two other sphingosine kinase inhibitors, PF-543 and SKI-II, based on publicly available data. While comprehensive kinase panel data for this compound is not publicly available, this guide provides a framework for its evaluation and comparison.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of this compound, PF-543, and SKI-II against their primary targets. It is important to note that a complete understanding of specificity requires screening against a broad panel of several hundred kinases.
| Compound | Primary Target | IC50 (Primary Target) | SK2 Inhibition | Other Kinase Inhibition Data |
| This compound | Sphingosine Kinase 1 (SK1) | 3.6 µM | Weaker inhibition, 15-fold less potent than against SK1. | Not publicly available. |
| PF-543 | Sphingosine Kinase 1 (SK1) | 2-3.6 nM | >100-fold selectivity over SK2. | No significant inhibition observed against a panel of 85 other protein and lipid kinases at 10 µM. |
| SKI-II | Sphingosine Kinase (SphK) | 0.5 µM[1][2][3] | No inhibition of ERK2, PI3K, or PKCα at concentrations up to 60 µM.[1][3] |
Experimental Protocols
The following are detailed methodologies for two common types of kinase panel screening assays.
Protocol 1: Radiometric Kinase Assay
This method is considered a gold standard for its direct measurement of kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (e.g., this compound) and DMSO (vehicle control)
-
96-well or 384-well plates
-
Phosphocellulose paper or filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound or DMSO vehicle to the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Separation: Stop the reaction and spot the reaction mixture onto phosphocellulose paper or into a filter plate. Wash extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity retained on the paper or filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Caliper Mobility Shift Assay
This is a non-radioactive, high-throughput method for measuring kinase activity.
Principle: This assay uses microfluidics to separate a fluorescently labeled substrate from its phosphorylated product based on differences in their electrophoretic mobility. The extent of product formation is a measure of kinase activity.
Materials:
-
Purified kinase
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., this compound) and DMSO (vehicle control)
-
384-well plates
-
Stop buffer (containing EDTA to chelate Mg²⁺ and halt the reaction)
-
Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase, fluorescently labeled substrate, and test compound or DMSO vehicle to the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Termination: Stop the reaction by adding the stop buffer.
-
Microfluidic Separation and Detection: The instrument aspirates the sample from the plate onto a microfluidic chip. An electric field is applied, separating the fluorescent substrate and product. A laser excites the fluorescent tags, and detectors measure the fluorescence of each peak.
-
Data Analysis: The instrument's software calculates the ratio of product to the sum of product and substrate to determine the percent conversion. This is used to calculate the percentage of kinase inhibition for each compound concentration and to determine the IC50 value.
Mandatory Visualization
Caption: A generalized workflow for in vitro kinase panel screening.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Safe and Compliant Practices for "RB-005"
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While "RB-005" appears to be an internal designation, this guide provides a comprehensive framework for the safe handling and disposal of such a research chemical, ensuring the protection of personnel and the environment. The following procedures are based on established safety protocols and should always be cross-referenced with the specific Safety Data Sheet (SDS) provided by the manufacturer.
Core Principles of Chemical Waste Management
Effective laboratory waste management hinges on a few key principles: accurate identification, proper segregation, secure containment, and clear labeling.[1] Adherence to these principles minimizes risk and ensures that waste is handled appropriately from the point of generation to its final disposal. Federal and state regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), provide the legal framework for hazardous waste management.[2][3]
Quantitative Data Summary for Common Waste Scenarios
To facilitate quick reference and comparison, the following tables summarize key quantitative parameters for common laboratory waste disposal scenarios.
Table 1: Satellite Accumulation Area (SAA) Limits
| Waste Type | Maximum Volume/Weight | Time Limit |
| Hazardous Waste | 55 gallons | 12 months (unless limit is reached sooner) |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | 12 months (unless limit is reached sooner) |
Source: University of Pennsylvania Environmental Health & Radiation Safety[4]
Table 2: pH Neutralization Parameters for Aqueous Waste
| Parameter | Acceptable Range | Monitoring Method |
| Final pH for Drain Disposal | 6.0 - 8.0 | pH paper or calibrated pH meter |
Note: Always consult local wastewater regulations, as limits can vary.
Step-by-Step Disposal Protocol for a Non-Hazardous Research Chemical
The following is a generalized protocol. The specific SDS for "this compound" must be consulted before proceeding.
Experimental Protocol: Neutralization of Acidic Non-Hazardous Aqueous Waste
-
Personal Protective Equipment (PPE): Before beginning, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Place a beaker containing the acidic waste solution in a larger secondary container within a fume hood to contain any potential splashes or spills.
-
Stirring: Add a magnetic stir bar to the beaker and place it on a stir plate. Begin gentle stirring.
-
Neutralization: Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a dilute acid like acetic acid for basic waste). Monitor the reaction for excessive heat generation or gas evolution.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Completion: Continue to add the neutralizing agent in small increments until the pH is within the acceptable range for drain disposal (typically between 6.0 and 8.0).[1]
-
Documentation: Record the neutralization procedure, including the initial and final pH, and the amount of neutralizing agent used, in the laboratory waste log.
-
Disposal: Once neutralized, the solution can be poured down the drain with copious amounts of running water, as permitted by institutional and local regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like "this compound".
Caption: Decision workflow for laboratory chemical disposal.
Safety is Paramount
The procedures outlined above provide a general framework for the safe disposal of laboratory chemicals. However, the specific chemical and physical properties of "this compound," as detailed in its SDS, will ultimately dictate the precise disposal protocol.[6] Always prioritize safety by wearing appropriate PPE, working in a well-ventilated area, and having spill control materials readily available.[7] When in doubt, always consult with your institution's Environmental Health and Safety (EHS) department.[3] By fostering a culture of safety and compliance, laboratories can ensure the well-being of their personnel and the protection of the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
